Zanubrutinib

描述

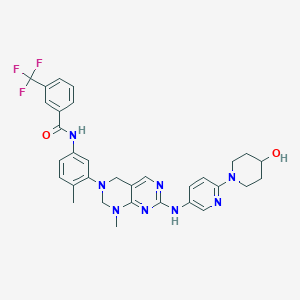

扎努布替尼,以品牌名布鲁金沙销售,是第二代布鲁顿酪氨酸激酶 (BTK) 抑制剂。 它主要用于治疗各种 B 细胞恶性肿瘤,包括套细胞淋巴瘤、瓦尔登斯特伦巨球蛋白血症、边缘区淋巴瘤和慢性淋巴细胞白血病 . 该化合物与第一代 BTK 抑制剂相比,显示出显著的疗效和安全性改善,使其成为患有这些疾病患者的有希望的选择 .

科学研究应用

扎努布替尼具有广泛的科学研究应用:

化学: 它被用作研究 BTK 抑制及其对 B 细胞受体信号通路影响的模型化合物。

生物学: 扎努布替尼用于研究以了解 BTK 在各种细胞过程中的作用,包括免疫反应和细胞增殖。

作用机制

扎努布替尼通过选择性抑制布鲁顿酪氨酸激酶发挥作用,布鲁顿酪氨酸激酶是 B 细胞受体信号通路中的关键酶。 通过与 BTK 的活性位点结合,扎努布替尼阻止了下游信号分子的磷酸化和激活,最终导致 B 细胞增殖和存活的抑制 . 这种靶向作用可减缓肿瘤生长,并改善 B 细胞恶性肿瘤患者的预后 .

生化分析

Biochemical Properties

Zanubrutinib plays a crucial role in biochemical reactions by inhibiting Bruton’s tyrosine kinase (BTK), an enzyme involved in B-cell receptor signaling . This inhibition disrupts the survival and proliferation of malignant B cells. This compound interacts specifically with BTK by binding to its active site, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation . Compared to first-generation BTK inhibitors like ibrutinib, this compound exhibits higher selectivity for BTK with fewer off-target effects .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly B cells. By targeting BTK, this compound impairs cell proliferation, migration, and activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This inhibition leads to reduced cell survival and proliferation in malignant B cells. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic efficacy in B-cell malignancies .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding covalently to the active site of BTK, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of B-cell receptor signaling pathways . The inhibition of BTK by this compound results in decreased activation of NF-κB and other transcription factors, reducing the expression of genes involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and potency over extended periods . Long-term exposure to this compound can lead to the development of resistance in some cases . Additionally, the degradation of this compound and its metabolites has been studied to understand its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound is well-tolerated at therapeutic doses, with minimal toxic or adverse effects . At higher doses, this compound can cause toxic effects, including hematological toxicity and liver damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 (CYP)3A in the liver . The metabolic pathways of this compound involve oxidation and subsequent conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The interaction of this compound with metabolic enzymes and cofactors plays a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its uptake and distribution . The localization and accumulation of this compound within specific tissues and compartments are influenced by these interactions, contributing to its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BTK and other signaling molecules . This compound does not require specific targeting signals or post-translational modifications for its localization . Its activity and function are determined by its ability to bind to BTK and inhibit its kinase activity within the cytoplasm .

准备方法

扎努布替尼的合成涉及几个关键步骤。主要的合成路线之一包括将苯氧基苯基衍生物与哌啶基-吡唑并嘧啶中间体偶联。 最终产物通过手性高效液相色谱 (HPLC) 分离获得 . 工业生产方法侧重于优化产率、化学纯度和光学纯度,确保该化合物适合大规模生产 .

化学反应分析

扎努布替尼经历各种化学反应,包括:

氧化: 扎努布替尼在特定条件下可被氧化,导致形成降解产物。

还原: 该化合物也可发生还原应激,导致不同的降解产物。

这些反应中常用的试剂包括酸、碱和氧化剂。 这些反应形成的主要产物通常是降解产物,对其进行分析以确保化合物的稳定性和功效 .

相似化合物的比较

扎努布替尼经常与其他 BTK 抑制剂进行比较,如伊布替尼和阿卡拉布替尼。 虽然这三种化合物都靶向 BTK,但扎努布替尼显示出更高的选择性和效力,导致更少的脱靶效应和改善的安全性 . 此外,扎努布替尼提供了高于其抑制浓度的持续暴露,增强了其疗效 .

类似化合物

伊布替尼: 第一代 BTK 抑制剂,具有更广泛的脱靶效应。

阿卡拉布替尼: 另一种第二代 BTK 抑制剂,与扎努布替尼相比,具有不同的安全性和疗效.

总之,扎努布替尼代表了 B 细胞恶性肿瘤治疗的重大进展,与早期的 BTK 抑制剂相比,它提供了更高的疗效和安全性。其靶向作用机制和广泛的科学应用使其成为临床和研究环境中宝贵的化合物。

属性

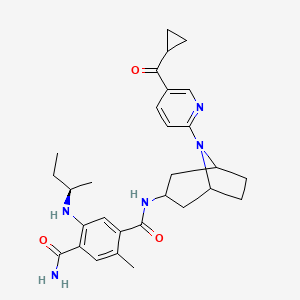

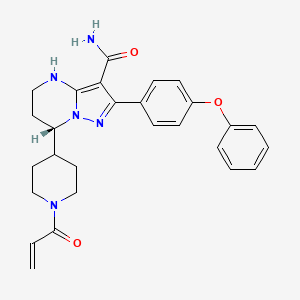

IUPAC Name |

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026208 | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bruton's tyrosine kinase (BTK) is a non-receptor kinase and a signalling molecule for the B cell receptors expressed on the peripheral B cell surface. The BCR signalling pathway plays a crucial role in normal B-cell development but also the proliferation and survival of malignant B cells in many B cell malignancies, including mantle-cell lymphoma (MCL). Once activated by upstream Src-family kinases, BTK phosphorylates phospholipase-Cγ (PLCγ), leading to Ca2+ mobilization and activation of NF-κB and MAP kinase pathways. These downstream cascades promote the expression of genes involved in B cell proliferation and survival. The BCR signalling pathway also induces the anti-apoptotic protein Bcl-xL and regulates the integrin α4β1 (VLA-4)-mediated adhesion of B cells to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin via BTK. Apart from the direct downstream signal transduction pathway of B cells, BTK is also involved in chemokine receptor, Toll-like receptor (TLR) and Fc receptor signalling pathways. Zanubrutinib inhibits BTK by forming a covalent bond with cysteine 481 residue in the adenosine triphosphate (ATP)–binding pocket of BTK, which is the enzyme's active site. This binding specificity is commonly seen with other BTK inhibitors. Due to this binding profile, zanubrutinib may also bind with varying affinities to related and unrelated ATP-binding kinases that possess a cysteine residue at this position. By blocking the BCR signalling pathway, zanubrutinib inhibits the proliferation, trafficking, chemotaxis, and adhesion of malignant B cells, ultimately leading to reduced tumour size. Zanubrutinib was also shown to downregulate programmed death-ligand 1 (PD-1) expression and cytotoxic T lymphocyte-associated antigen-4 (CTLA-4) on CD4+ T cells. | |

| Record name | Zanubrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1691249-45-2 | |

| Record name | (7S)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691249-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanubrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1691249452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanubrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANUBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG9MHG098Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)